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molecular formula C7H7ClO B044052 4-Chlorobenzyl alcohol CAS No. 873-76-7

4-Chlorobenzyl alcohol

Cat. No. B044052
M. Wt: 142.58 g/mol
InChI Key: PTHGDVCPCZKZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04239702

Procedure details

100 ml of glacial acetic acid and 5 g of 5% Pd on C are added to a solution of p-chlorobenzoyl-ethyl carbonate (22.8 g=0.1 moles). The mixture is reduced in a PARR apparatus for 10 hours at 60° and under a pressure of 200 psi (14 atm) of H2. We proceed as in Example II. We obtain 11.7 g (82%) of a product having the following characteristics:
Name
p-chlorobenzoyl-ethyl carbonate
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(=O)([O-])OCC[C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1>[Pd].C(O)(=O)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
p-chlorobenzoyl-ethyl carbonate
Quantity
22.8 g
Type
reactant
Smiles
C(OCCC(C1=CC=C(C=C1)Cl)=O)([O-])=O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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